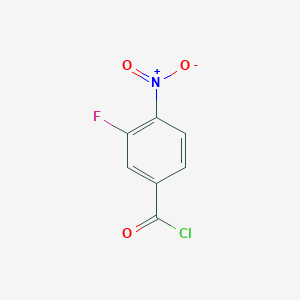
1,4-Dibromo-2-(bromomethyl)benzene
概述
描述
1,4-Dibromo-2-(bromomethyl)benzene is an organic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms are substituted at the 1, 2, and 4 positions, with a bromomethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(bromomethyl)benzene can be synthesized from commercially available 2,5-dibromo-p-xylene through radical bromination. The reaction typically involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride as the solvent. The yield of this reaction ranges from 50% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Dibromo-2-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of less brominated benzene derivatives.
科学研究应用
1,4-Dibromo-2-(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the synthesis of polymers and advanced materials with enhanced properties such as flame retardancy and thermal stability.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dibromo-2-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms, being electron-withdrawing groups, create an electron-deficient aromatic system, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various substitution and coupling reactions to form new chemical bonds and structures.
相似化合物的比较
Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Another brominated benzene derivative with similar reactivity but different substitution pattern.
1,4-Dibromo-2,5-dimethylbenzene: Similar structure with methyl groups instead of bromomethyl groups.
1,3-Dibromo-5-(dibromomethyl)benzene: Contains additional bromomethyl groups, leading to different reactivity and applications.
Uniqueness
1,4-Dibromo-2-(bromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of three bromine atoms and a bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules.
属性
IUPAC Name |
1,4-dibromo-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXBEBZQRNEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416073 | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136105-40-3 | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-dibromo-2-(bromomethyl)benzene particularly useful in controlled polymerization techniques like ATRP?
A: this compound serves as an effective initiator in Atom Transfer Radical Polymerization (ATRP) due to its unique structure. [, ] The molecule contains three bromine atoms: one on the bromomethyl group and two on the benzene ring. The bromine atom on the bromomethyl group participates in the ATRP initiation step, enabling the controlled growth of a polymer chain. The remaining two bromine atoms on the benzene ring remain available for further reactions, specifically Suzuki coupling or Yamamoto polymerization. [, ] This allows for the synthesis of complex polymer architectures, such as polyphenylenes with well-defined polymeric side chains.
Q2: How does the use of this compound contribute to the creation of polymers with diverse properties?
A: this compound enables the incorporation of various functionalities into the final polymer structure. For example, researchers have utilized this molecule to synthesize polyphenylenes with polystyrene (PSt) and/or poly(ε-caprolactone) (PCL) side chains. [] This is achieved through a combination of ATRP and subsequent coupling reactions. The resulting polymers exhibit diverse properties depending on the incorporated monomers. For instance, PCL is known for its biodegradability, while PSt contributes to rigidity. This controlled manipulation of monomer composition allows for the fine-tuning of the final polymer's properties, like solubility, thermal behavior, and morphology. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)
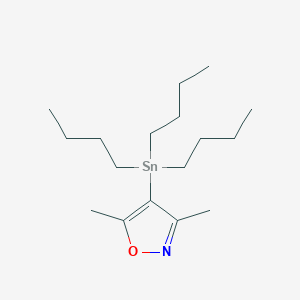

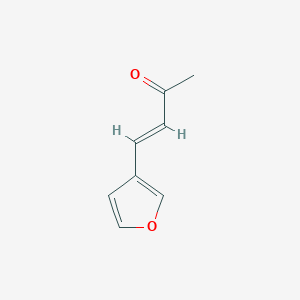
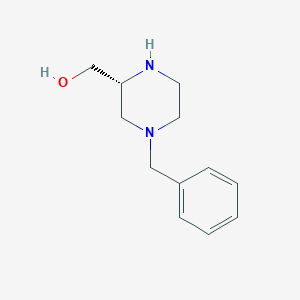
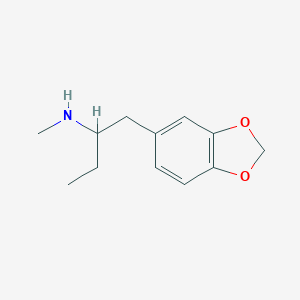
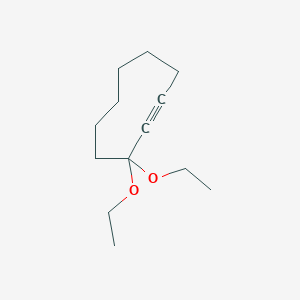

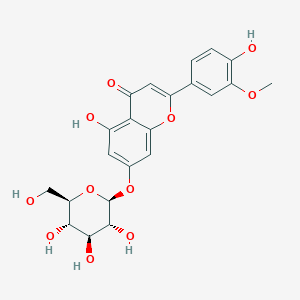

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
